molecular formula C14H13BrO3S B2784010 Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate CAS No. 1487844-71-2

Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate

Cat. No.: B2784010
CAS No.: 1487844-71-2
M. Wt: 341.22
InChI Key: CEZUYJGLPSTJOK-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular structure, which includes a benzoate ester linked to a brominated thiophene ring via a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate typically involves the reaction of 5-bromothiophene-2-methanol with ethyl 4-hydroxybenzoate. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired ester linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different thiophene derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Oxidized thiophene compounds.

    Reduction: Reduced thiophene derivatives.

    Hydrolysis: 4-hydroxybenzoic acid and 5-bromothiophene-2-methanol.

Scientific Research Applications

Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate is not fully understood, but it is believed to interact with various molecular targets and pathways. The brominated thiophene ring may play a role in its biological activity, potentially interacting with enzymes or receptors in biological systems. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds like 2-bromothiophene and 3-bromothiophene, which also contain brominated thiophene rings.

    Benzoate Esters: Compounds like ethyl 4-hydroxybenzoate and methyl 4-hydroxybenzoate, which share the benzoate ester structure.

Uniqueness

The uniqueness of this compound lies in its combined structure of a brominated thiophene ring and a benzoate ester, which imparts specific chemical and biological properties that are not found in simpler thiophene derivatives or benzoate esters.

Conclusion

This compound is a compound of significant interest in scientific research due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and potential biological activities make it a valuable compound for further study and development.

Properties

IUPAC Name

ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3S/c1-2-17-14(16)10-3-5-11(6-4-10)18-9-12-7-8-13(15)19-12/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZUYJGLPSTJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487844-71-2
Record name ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate
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